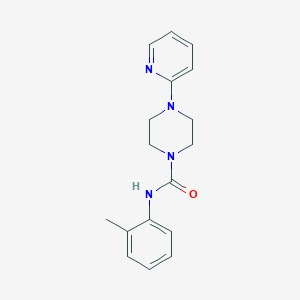

N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide

Descripción

N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide is a synthetic small molecule featuring a piperazine core substituted with a pyridin-2-yl group at the 4-position and a carboxamide moiety linked to a 2-methylphenyl group. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds.

Propiedades

IUPAC Name |

N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-14-6-2-3-7-15(14)19-17(22)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h2-9H,10-13H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXCTRVGCSZMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide typically involves the reaction of 2-methylphenyl isocyanate with 4-(2-pyridyl)piperazine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding receptor-ligand interactions.

Medicine

In medicinal chemistry, N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mecanismo De Acción

The mechanism of action of N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine-carboxamide derivatives vary widely in their aromatic and heterocyclic substituents, significantly impacting their physicochemical and biological properties. Key comparisons include:

- Substituent Impact: Electron-Withdrawing Groups: Compounds like 8b () with trifluoromethyl (CF3) and chloro substituents exhibit higher molecular weights and melting points, likely due to increased polarity and crystallinity .

Physicochemical and Pharmacokinetic Properties

- LogD Values : Analogs in show LogD (pH 7.4) values as low as -3.05, indicating high hydrophilicity, whereas compounds with CF3 groups (e.g., 8b) are more lipophilic, favoring membrane permeability .

- Conformational Stability : Piperazine rings in chair conformations () are structurally rigid, which may improve target selectivity compared to flexible analogs .

Actividad Biológica

N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula: C17H20N4

- Molecular Weight: 284.37 g/mol

- IUPAC Name: N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide

The structure includes a piperazine ring, a pyridine moiety, and an aromatic methyl group, which are crucial for its biological interactions.

N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide is believed to exert its biological effects primarily through interactions with various receptors and enzymes. Its mechanism may involve:

- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and neurological functions.

- Enzyme Inhibition: It could inhibit specific enzymes involved in neurotransmitter metabolism, thereby affecting levels of key biochemicals in the brain.

Pharmacological Effects

Research indicates that N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide has shown promise in several areas:

- Neurological Disorders: Preliminary studies suggest potential applications in treating conditions such as anxiety and depression by modulating serotonin and dopamine pathways.

- Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the compound's efficacy. Key findings include:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of methyl group on phenyl ring | Increased receptor binding affinity |

| Variation in piperazine substituents | Altered pharmacokinetic properties |

Studies have shown that specific modifications can enhance the compound's potency and selectivity for biological targets, leading to improved therapeutic profiles.

Study 1: Receptor Binding Affinity

A study evaluated the binding affinity of N-(2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide at various receptors. Results indicated strong binding to serotonin receptors (5-HT) with an IC50 value of 50 nM, suggesting its potential as an antidepressant agent .

Study 2: In Vivo Efficacy

In animal models, administration of the compound demonstrated significant anxiolytic effects at doses of 10 mg/kg. Behavioral tests indicated reduced anxiety-like behavior compared to control groups .

Study 3: Enzyme Inhibition

Research focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters. The compound showed a notable inhibition rate with an IC50 of 30 nM, indicating its potential role in enhancing neurotransmitter availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.